7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
Description
7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by distinct substitutions at positions 7 and 8 of the purine core. Position 7 is substituted with a (2E)-but-2-en-1-yl group, introducing a trans-configured double bond that may influence molecular rigidity and pharmacokinetic properties. Position 8 features a (3-methylbutyl)sulfanyl group, a thioether that enhances lipophilicity compared to oxygen-based ethers . The molecular formula is C₁₅H₂₁N₅O₂S, with a calculated molecular weight of 335.07 g/mol.
Properties
Molecular Formula |
C15H22N4O2S |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
7-[(E)-but-2-enyl]-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C15H22N4O2S/c1-5-6-8-19-11-12(18(4)14(21)17-13(11)20)16-15(19)22-9-7-10(2)3/h5-6,10H,7-9H2,1-4H3,(H,17,20,21)/b6-5+ |
InChI Key |
RYUGQMFJMJEGPY-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C1SCCC(C)C)N(C(=O)NC2=O)C |
Canonical SMILES |
CC=CCN1C2=C(N=C1SCCC(C)C)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Preparation Methods
Example Protocol (Adapted from):
-
Starting material : 5,6-diamino-1-methyluracil.
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Cyclization : React with formic acid under reflux to form 3-methylxanthine.
-
Key reaction :
Alkylation at the 7-Position
The (2E)-but-2-en-1-yl group is introduced via alkylation. Stereoselectivity is achieved using palladium catalysts or base-mediated elimination.
Method B: Mitsunobu Reaction
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Reagents : (2E)-but-2-en-1-ol, diethyl azodicarboxylate (DEAD), triphenylphosphine.
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Solvent : Tetrahydrofuran (THF).
-
Conditions : 0°C to room temperature, 6 hours.
Thiolation at the 8-Position
The (3-methylbutyl)sulfanyl group is introduced via nucleophilic substitution or thiol-ene coupling.
Method B: Radical Thiol-ene Reaction
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Reagents : 3-methylbutanethiol, azobisisobutyronitrile (AIBN).
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Solvent : Toluene.
-
Conditions : UV light, 25°C, 4 hours.
Stereoselective Control of the (2E)-But-2-en-1-yl Group
Geometric isomerism is controlled via:
-
Wittig reaction : Use stabilized ylides to favor the (E)-isomer.
-
Pd-catalyzed coupling : Suzuki-Miyaura reactions with vinylboronic acids.
Industrial-Scale Considerations
Challenges:
Optimized Protocol (Patent US8883805B2):
-
Alkylation : React 3-methylxanthine with (2E)-but-2-en-1-yl bromide in NMP/K₂CO₃.
-
Thiolation : Treat with 3-methylbutanethiol and NaH in DMF.
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Deprotection : Use ethanolamine to remove phthalimide groups.
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Crystallization : Ethanol/tert-butyl methyl ether yields >99% purity.
Comparative Data Table
Analytical Characterization
Chemical Reactions Analysis
Chemical Reactivity
The compound’s reactivity arises from its functional groups:
Sulfanyl Group (–S–)
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Oxidation : Converts the sulfanyl group to sulfoxide or sulfone derivatives.
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Alkylation/Alkylation : Reacts with electrophiles (e.g., alkyl halides) to form sulfonium salts.
Butenyl Side Chain (–CH₂CH₂CH=CH₂)
-
Addition Reactions : The double bond undergoes hydrohalogenation, epoxidation, or dihydroxylation.
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Polymerization : Under radical conditions, the butenyl group may form cross-linked polymers.
Purine Ring
-
Nucleophilic Substitution : Nitrogen atoms in the purine ring can act as nucleophiles, reacting with electrophiles.
-
Hydrolysis : Under acidic/basic conditions, the ring may hydrolyze, though stability data is limited.
Sulfur-Based Reactions
The sulfanyl group’s reactivity is central to the compound’s transformations. For example, oxidation to sulfones may alter its pharmacokinetic profile, a critical factor in drug development.
Alkenyl Reactivity
The (2E)-but-2-enyl group’s stereochemistry influences reactivity. For instance, epoxidation may proceed via a cyclic transition state, favoring specific stereochemical outcomes.
Medicinal Chemistry
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Enzyme Inhibition : The sulfanyl group may interact with cysteine residues in enzymes, potentially modulating activity.
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Antiviral Studies : Purine derivatives often target viral replication mechanisms, though specific data for this compound remains unreported.
Materials Science
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Polymerization : The butenyl group’s reactivity could enable incorporation into polymeric matrices for biomedical applications.
Comparison of Key Features with Related Compounds
Scientific Research Applications
Structural Formula
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in:
- Antioxidant Activity : Studies suggest that the compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a crucial role.
- Adenosine Receptor Modulation : Given its purine structure, the compound may interact with adenosine receptors (A1 and A2A), influencing neurotransmission and inflammation pathways. This property opens avenues for developing treatments for conditions like Parkinson's disease and anxiety disorders.
- Anticancer Properties : Preliminary research indicates that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further studies are required to elucidate its specific pathways and efficacy against various cancer types.
Biochemical Studies
The compound serves as a valuable tool in biochemical research:
- Enzyme Inhibition Studies : Its ability to bind to specific enzymes makes it useful in studying enzyme kinetics and inhibition mechanisms. For example, it has been tested against certain kinases involved in cancer progression.
- Signal Transduction Pathway Analysis : The interaction of this compound with cellular receptors can provide insights into signaling pathways that are critical for cell survival and proliferation.
Industrial Applications
Beyond its medicinal uses, the compound has potential applications in various industries:
- Pharmaceutical Development : The unique structural features make it a candidate for new drug formulations targeting neurological disorders or cancers.
- Agricultural Chemistry : Its antioxidant properties could be explored in developing agricultural products that enhance plant resilience against environmental stressors.
Case Study 1: Neuroprotective Effects
A study conducted on neuronal cell lines demonstrated that treatment with the compound resulted in a significant reduction of reactive oxygen species (ROS), suggesting its potential as a neuroprotective agent against oxidative stress-induced apoptosis.
Case Study 2: Anticancer Activity
In vitro assays showed that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways.
Mechanism of Action
The mechanism of action of 7-[(2E)-BUT-2-EN-1-YL]-3-METHYL-8-[(3-METHYLBUTYL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Purine-2,6-dione derivatives exhibit diverse pharmacological activities influenced by substituents at positions 7 and 8. Below is a comparative analysis of structurally related compounds, emphasizing substituent effects on physicochemical and biological properties.
Structural and Functional Group Analysis
Key Findings
Position 7 Substituents :
- Alkenyl vs. Alkynyl Groups : The target compound’s (2E)-but-2-en-1-yl group offers moderate rigidity compared to Linagliptin’s but-2-yn-1-yl, which has a linear, triple-bonded structure. This difference may affect metabolic stability, as alkynes are less prone to oxidation than alkenes .
- Aryl vs. Alkyl Groups : The TRPC4/5 inhibitor’s (4-chlorophenyl)methyl group at position 7 enhances aromatic interactions with hydrophobic enzyme pockets, contrasting with the target’s aliphatic chain .
Position 8 Substituents: Sulfanyl vs. Chain Length Effects: Longer chains (e.g., decylsulfanyl in ) drastically increase molecular weight and logP, reducing aqueous solubility but improving membrane permeability.
Synthetic Approaches :
- The target compound’s 8-[(3-methylbutyl)sulfanyl] group is likely synthesized via nucleophilic substitution of a purine-8-thiol intermediate with 3-methylbutyl bromide, a method analogous to procedures in .
Physicochemical Properties
- Solubility : Sulfanyl groups reduce aqueous solubility; the target compound’s predicted solubility (<0.1 mg/mL) is lower than Linagliptin’s (1.2 mg/mL) due to the absence of ionizable amines .
- Stability : The (2E)-but-2-en-1-yl group may undergo oxidation or isomerization under acidic conditions, necessitating stabilization via formulation .
Biological Activity
The compound 7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with potential biological significance. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a purine base modified with various alkyl groups. Its IUPAC name highlights the substituents that may influence its biological activity.
Anticancer Properties
Recent studies have indicated that purine derivatives exhibit anticancer properties. For instance, research focusing on similar compounds has demonstrated their ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : These compounds often interfere with DNA synthesis and repair mechanisms in cancer cells, leading to apoptosis (programmed cell death) or cell cycle arrest.
- Case Study : In a study involving structurally similar purines, compounds were found to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds ranged from 10 to 30 µM, indicating significant potency against tumor cells .
Antioxidant Activity
Another area of interest is the antioxidant potential of this compound. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress:
- Research Findings : Studies have shown that purine derivatives can scavenge free radicals effectively. For example, one study reported that a related compound reduced oxidative stress markers in cellular models by up to 50% .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is also noteworthy:
- Enzyme Targets : Similar purine derivatives have been identified as inhibitors of key enzymes involved in nucleotide metabolism and signaling pathways, such as adenosine deaminase and xanthine oxidase.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : Preliminary data suggest moderate absorption rates in vitro.
- Metabolism : The compound is likely metabolized by hepatic enzymes, although specific pathways remain to be elucidated.
Q & A
Q. How can researchers validate the purity of this compound for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
